BW 348U87

Catalog No.
S617275
CAS No.
127142-14-7
M.F
C15H15ClN6S2
M. Wt
378.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
BW 348U87

CAS Number

127142-14-7

Product Name

BW 348U87

IUPAC Name

1-(2-chlorophenyl)-3-[(1-pyridin-2-ylethylideneamino)carbamothioylamino]thiourea

Molecular Formula

C15H15ClN6S2

Molecular Weight

378.9 g/mol

InChI

InChI=1S/C15H15ClN6S2/c1-10(12-7-4-5-9-17-12)19-21-15(24)22-20-14(23)18-13-8-3-2-6-11(13)16/h2-9H,1H3,(H2,18,20,23)(H2,21,22,24)

InChI Key

YYLKOELWSMRYHV-UHFFFAOYSA-N

SMILES

CC(=NNC(=S)NNC(=S)NC1=CC=CC=C1Cl)C2=CC=CC=N2

Synonyms

2-actylpyridine 5-((2-chloroanilino)thiocarbonyl)thiocarbonohydrazone, 348 U87, 348U87, BW 348U87, BW-348U87, compound 348U87

Canonical SMILES

CC(=NNC(=S)NNC(=S)NC1=CC=CC=C1Cl)C2=CC=CC=N2

Isomeric SMILES

C/C(=N\NC(=S)NNC(=S)NC1=CC=CC=C1Cl)/C2=CC=CC=N2

The exact mass of the compound 1-(2-chlorophenyl)-3-[[(E)-1-(2-pyridyl)ethylideneamino]carbamothioylamino]thiourea is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrazines - Hydrazones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Potentiation of Aciclovir in Herpes Simplex Virus (HSV) Infections

Specific Scientific Field: This application falls under the field of Antiviral Research, specifically focusing on the treatment of Herpes Simplex Virus (HSV) infections.

Summary of the Application: The compound “348U87” is known to potentiate the antiviral activity of Aciclovir against HSV. It acts as an inhibitor for ribonucleotide reductase, which exhibits a synergistic effect with Aciclovir .

Results or Outcomes: The compound “348U87” was found to be the most effective potentiator of Aciclovir among several HSV-1 ribonucleotide reductase inactivators tested. Interestingly, “348U87” alone had no antiviral activity .

Treatment of Acyclovir-Resistant Mucocutaneous Herpes Simplex Virus

Specific Scientific Field: This application falls under the field of Antiviral Research, specifically focusing on the treatment of Acyclovir-Resistant Mucocutaneous Herpes Simplex Virus infections.

Summary of the Application: The compound “348U87” has been used in combination with Acyclovir for the treatment of Acyclovir-resistant mucocutaneous Herpes Simplex Virus infections .

Results or Outcomes: Transient improvement with combination therapy occurred frequently; however, target lesions reepithelialized completely in only 1 of 10 patients .

Treatment of Chagas Disease

Specific Scientific Field: This application falls under the field of Parasitology, specifically focusing on the treatment of Chagas Disease.

Summary of the Application: The compound “348U87” has demonstrated considerable promise against the Trypanosoma cruzi strain, which causes Chagas disease .

Results or Outcomes: The compound “348U87” has shown a sub-nanomolar EC 50 (0.63 nM) and a SI of 1294 against the Trypanosoma cruzi strain .

XLogP3

3.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

378.0488145 g/mol

Monoisotopic Mass

378.0488145 g/mol

Heavy Atom Count

24

UNII

90OV2WY8JF

Dates

Last modified: 04-14-2024

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